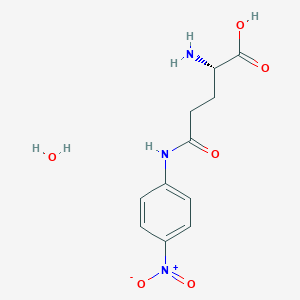
L-γ-グルタミル-P-ニトロアニリド一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-gamma-Glutamyl-P-nitroanilide monohydrate is a useful research compound. Its molecular formula is C11H15N3O6 and its molecular weight is 285.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-gamma-Glutamyl-P-nitroanilide monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-gamma-Glutamyl-P-nitroanilide monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
γ-グルタミルトランスペプチダーゼの基質
L-γ-グルタミル-P-ニトロアニリド一水和物は、γ-グルタミルトランスペプチダーゼの比色基質です . 酵素による切断により、p-ニトロアニリド (pNA) が放出され、これは 405 nm での比色検出によって定量化でき、γ-グルタミルトランスペプチダーゼ活性の指標となります .
グルタミン輸送体 ASCT2 の阻害剤
L-γ-グルタミル-P-ニトロアニリド (GPNA) は、グルタミン輸送体 ASCT2 を阻害するために広く使用されています . この阻害は、さまざまな生物学的プロセスにおける ASCT2 の役割を研究するのに役立ちます .
3. その他のナトリウム依存性アミノ酸輸送体の阻害剤 ASCT2 の阻害に加えて、GPNA は、その他のナトリウム依存性および非依存性アミノ酸輸送体を阻害することも見出されています . この幅広い阻害活性により、アミノ酸輸送の研究に役立つツールとなっています .
グルタチオン代謝の研究
GPNA は、グルタチオン代謝の研究に使用されてきました。 トレポネーマ・デンティコラでは、γ-グルタミルトランスフェラーゼ (GGT)、システイングリシナーズ (CGase)、シスタリシンという 3 つの酵素がグルタチオンの代謝に必要であり、硫化水素 (H2S) を生成することが示されています .
細胞内グルタチオンレベルの研究
GPNA は、細胞内グルタチオンレベルへの影響を研究するために使用されてきました . グルタチオンは細胞内の重要な抗酸化物質であり、そのレベルの変化は細胞の健康と機能に大きな影響を与える可能性があります .
6. 活性酸素種 (ROS) レベルの研究 GPNA は、細胞内およびミトコンドリアの活性酸素種 (ROS) レベルへの影響を研究するために使用されてきました
作用機序
Target of Action
The primary target of L-gamma-Glutamyl-P-nitroanilide monohydrate is the glutamine transporter ASCT2 (SLC1A5) . This transporter plays a crucial role in the transport of glutamine, a critical amino acid for various cellular processes, across the cell membrane .
Mode of Action
L-gamma-Glutamyl-P-nitroanilide monohydrate acts as a potent and selective inhibitor of the glutamine transporter ASCT2 . It binds to the transporter, thereby blocking the transport of glutamine into the cell . It is also known to inhibit other sodium-dependent and independent amino acid transporters .
Biochemical Pathways
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate affects the glutamine-glutamate cycle, a key biochemical pathway in cells . This cycle is crucial for maintaining the balance of these amino acids in the cell and plays a significant role in various cellular processes, including protein synthesis and energy production .
Result of Action
The inhibition of the glutamine transporter ASCT2 by L-gamma-Glutamyl-P-nitroanilide monohydrate can lead to a decrease in intracellular glutamine levels . This can affect various cellular processes that depend on glutamine, potentially leading to changes in cell function or viability .
Safety and Hazards
L-gamma-Glutamyl-P-nitroanilide monohydrate may cause skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
生化学分析
Biochemical Properties
L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the activity of the enzyme gamma-glutamyl transpeptidase . This enzyme facilitates the transfer of glutamyl groups from glutamyl peptides to other peptides or water . It also participates in important processes such as amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Cellular Effects
The effects of L-gamma-Glutamyl-P-nitroanilide monohydrate on cells are primarily mediated through its interaction with gamma-glutamyl transpeptidase . This enzyme is involved in various cellular processes, including amino acid transport and cellular redox control . The compound’s influence on these processes can significantly impact cell function .
Molecular Mechanism
The molecular mechanism of L-gamma-Glutamyl-P-nitroanilide monohydrate involves its role as a substrate for gamma-glutamyl transpeptidase . The enzyme catalyzes the transfer of the glutamyl group from L-gamma-Glutamyl-P-nitroanilide monohydrate to glycylglycine, forming L-gamma-glutamylglycylglycine and 5-amino-2-nitrobenzoate . This reaction is a key part of the gamma-glutamyl cycle .
Temporal Effects in Laboratory Settings
The compound’s role in the gamma-glutamyl cycle suggests that it may have long-term effects on cellular function .
Metabolic Pathways
L-gamma-Glutamyl-P-nitroanilide monohydrate is involved in the gamma-glutamyl cycle . This metabolic pathway involves the transfer of glutamyl groups from glutamyl peptides to other peptides or water, facilitated by gamma-glutamyl transpeptidase .
特性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
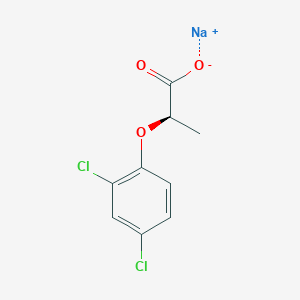
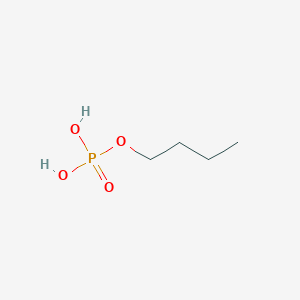
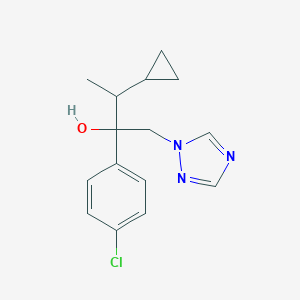

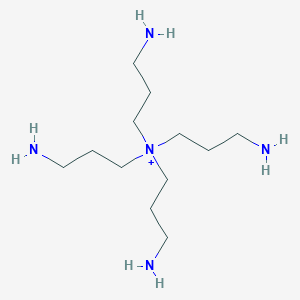
![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)








